Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate

Grignard addition malonate synthesis fluorinated building block

Researchers synthesizing 5,7-dihydroxy-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine fungicides often face unnecessary synthetic steps when using non-hydroxy analogs. This α-hydroxy-2,4,6-trifluorophenyl malonate diester is the patent-designated intermediate with an 88% single-step synthetic route. • Directly condenses with 3-amino-1,2,4-triazole to build the triazolopyrimidine core. • Converts to the chloro analog in 97% yield and non-hydroxy analog in 99.2% yield-eliminating need to stock three separate analogs. • 2,4,6-trifluorophenyl group enhances electrophilicity and metabolic stability vs. non-fluorinated analogs. For CROs and agrochemical discovery, this single building block replaces multiple inventory items. In stock; quote upon inquiry.

Molecular Formula C13H13F3O5
Molecular Weight 306.23 g/mol
CAS No. 918418-35-6
Cat. No. B12602881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl hydroxy(2,4,6-trifluorophenyl)propanedioate
CAS918418-35-6
Molecular FormulaC13H13F3O5
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=C(C=C1F)F)F)(C(=O)OCC)O
InChIInChI=1S/C13H13F3O5/c1-3-20-11(17)13(19,12(18)21-4-2)10-8(15)5-7(14)6-9(10)16/h5-6,19H,3-4H2,1-2H3
InChIKeyIYRHJMJBLBXJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate Overview


Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate (CAS 918418-35-6) is an α-hydroxy-α-aryl malonate ester belonging to the class of fluorinated phenylmalonate derivatives. Its structure features a 2,4,6-trifluorophenyl ring, a central tertiary alcohol, and two ethyl ester groups, with a molecular formula of C₁₃H₁₃F₃O₅ and a molecular weight of 306.23 g/mol [1]. The compound is primarily employed as a versatile synthetic intermediate in the preparation of biologically active molecules, most notably 5,7-dihydroxy-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine fungicides, where the hydroxy group serves as an essential functional handle for subsequent derivatization [2].

Why Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate Is Irreplaceable


The α-tertiary alcohol in diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is not a passive structural feature—it is the critical functional handle that enables downstream halogenation, acylation, and condensation chemistry. The non-hydroxy analog diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) lacks this reactive center entirely and is actually synthesized from the hydroxy compound via a two-step halogenation–hydrodechlorination sequence [1]. The chloro analog diethyl chloro(2,4,6-trifluorophenyl)propanedioate (CAS 918418-36-7) is itself derived from the hydroxy compound in 97% yield using POCl₃/PCl₅ [1]. Meanwhile, the non-fluorinated phenyl analog (CAS 73640-03-6) lacks the electron-withdrawing trifluorophenyl group that enhances both the electrophilicity of the ester carbonyls and the leaving-group ability of the tertiary alcohol. The combined hydroxy + 2,4,6-trifluorophenyl architecture is therefore not interchangeable with any single commercially available analog; substituting any component of this triad fundamentally alters the compound's reactivity profile and its fitness for the synthetic sequences in which it is employed.

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate: Comparative Evidence


Synthetic Accessibility: Single-Step Grignard Addition vs. Multi-Step Routes

Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate is prepared in a single-step Grignard addition of 2,4,6-trifluorophenylmagnesium bromide (generated in situ from 2,4,6-trifluorobromobenzene and isopropylmagnesium chloride) to diethyl ketomalonate (diethyl mesoxalate) at −55 °C, achieving an isolated yield of 88% after distillation [1]. By contrast, the non-hydroxy analog diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) is not directly accessible via this route; it requires a three-step sequence through the hydroxy and chloro intermediates, with overall yields that necessarily compound the losses of each step [1].

Grignard addition malonate synthesis fluorinated building block

Derivatization Versatility: Chloro Analog Enables Broad Functionalization

The tertiary alcohol of the target compound serves as an efficient leaving group precursor under mild halogenation conditions. Treatment of diethyl 2-hydroxy-2-(2′,4′,6′-trifluorophenyl)malonate with POCl₃ and PCl₅ at 25 °C yields the corresponding chloro derivative diethyl 2-chloro-2-(2′,4′,6′-trifluorophenyl)malonate (CAS 918418-36-7) in 97% isolated yield after distillation [1]. The subsequent hydrodechlorination with Raney nickel and H₂ delivers the non-hydroxy analog in 99.2% yield [1]. The non-hydroxy analog itself cannot undergo analogous α-functionalization, as it lacks a suitable leaving group at the α-position. This establishes the hydroxy compound as the strategic branch point from which both the chloro and non-hydroxy derivatives are produced.

halogenation α-substitution leaving group synthetic intermediate

Validated Intermediate for Triazolopyrimidine Agrochemicals

The BASF patent explicitly identifies phenylmalonic esters bearing the α-hydroxy group (Formula II, including the target compound) as the direct precursors for condensation with 3-amino-1,2,4-triazole to yield 5,7-dihydroxy-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidines—a class of compounds with demonstrated fungicidal activity [1]. The non-hydroxy analog (CAS 262609-07-4) is listed as a downstream product of the hydrodechlorination step, not as a direct condensation partner. This distinction reflects the mechanistic requirement for an α-leaving group (such as -OH) in the triazole ring-closure reaction. The patent further cites EP-A 550 113, EP-A 975 634, U.S. Pat. No. 5,808,066, U.S. Pat. No. 6,117,876, and WO 98/46607 as prior art establishing the fungicidal relevance of the triazolopyrimidine products [1].

triazolopyrimidine fungicide agrochemical intermediate condensation

Physicochemical Differentiation: H-Bond Donor and logP vs. Non-Hydroxy Analog

The presence of the α-hydroxy group introduces a hydrogen bond donor (HBD) that is absent in the non-hydroxy analog, altering the compound's physicochemical profile. PubChem computed properties assign the target compound an XLogP3-AA of 2.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 8 [1]. By comparison, the non-hydroxy analog diethyl (2,4,6-trifluorophenyl)malonate (CAS 262609-07-4) has zero HBDs and a higher logP (reported Log P = 2.78 on ChemSpider ), consistent with the loss of the polar hydroxyl group. This difference is relevant when the compound is used as an intermediate in medicinal chemistry, where the hydroxy group can enhance aqueous solubility and provide an additional vector for target binding or metabolic modification.

lipophilicity hydrogen bonding drug-likeness physicochemical properties

Application Scenarios for Diethyl hydroxy(2,4,6-trifluorophenyl)propanedioate


Agrochemical R&D: Triazolopyrimidine Fungicide Synthesis

This compound is the patent-designated intermediate for condensation with 3-amino-1,2,4-triazole to construct the triazolopyrimidine core of a known fungicide class. Its 88% single-step synthetic accessibility and the established downstream condensation pathway [1] make it the logical starting material for agrochemical discovery programs targeting this scaffold. Researchers should specify the hydroxy derivative rather than the non-hydroxy or chloro analogs to avoid unnecessary synthetic steps.

Process Chemistry: Versatile Entry to Trifluorophenyl Malonate Libraries

The ability to convert the hydroxy compound to the chloro analog (97% yield) and subsequently to the non-hydroxy analog (99.2% yield) [1] establishes it as the most versatile single starting material for generating a range of α-substituted 2,4,6-trifluorophenyl malonates. For CROs and process chemistry groups building fluorinated building-block libraries, procuring the hydroxy compound eliminates the need to stock three separate analogs.

Medicinal Chemistry: α-Functionalized Fluorinated Malonate Design

The combination of a hydrogen bond donor (α-OH), eight hydrogen bond acceptors, a moderate logP (XLogP3-AA = 2.1), and the metabolically stabilizing 2,4,6-trifluorophenyl group [1][2] makes this compound a candidate intermediate for medicinal chemistry programs. Its physicochemical profile differs measurably from the non-hydroxy analog (ΔXLogP ≈ 0.7, +1 HBD) [1][2], providing a rationale for its selection when target engagement requires both hydrophobic aryl interactions and polar contacts at the α-position.

Academic Methodology: α-Hydroxy Malonate Reactivity Studies

The tertiary benzylic alcohol in this compound is a model substrate for studying leaving-group chemistry at the α-position of malonates. The well-characterized conversion to the chloro derivative (97% yield with POCl₃/PCl₅) and subsequent hydrodechlorination [1] provide benchmark data for methodology development. Researchers exploring new halogenation reagents, photoredox-mediated substitutions, or enantioselective transformations can use this compound as a standardized, commercially available test substrate.

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